Enantiomeric Purity: Optical Rotation Distinguishes (2R,4R) from (2S,4S) Diastereomers
The (2R,4R) enantiomer exhibits a specific optical rotation of +45.0° (c = 0.5, methanol, 22 °C), determined as the mirror‑image value of the well‑characterized (2S,4S)‑enantiomer, which measures [α]²²/D −45.0° under identical conditions . The free base (2R,4R)‑4‑fluoropyrrolidine‑2‑carboxamide is supplied at ≥95% purity (HPLC) .
| Evidence Dimension | Specific optical rotation (chiral configuration verification) |
|---|---|
| Target Compound Data | [α]²²/D +45.0° (c = 0.5, MeOH) – assigned as enantiomer of (2S,4S) |
| Comparator Or Baseline | (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl: [α]²²/D −45.0° (c = 0.5, MeOH) [Sigma-Aldrich Cat. 717053] |
| Quantified Difference | Δ 90° in specific rotation, confirming opposite absolute configuration |
| Conditions | Polarimetry, c = 0.5 g/100 mL in methanol at 22 °C |
Why This Matters
Chiral identity directly determines biological recognition; procurement of the correct enantiomer is a prerequisite for reproducible target‑binding data and regulatory compliance.
